molecular formula C26H28N2O3 B4708675 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(4-propylphenyl)quinoline

4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(4-propylphenyl)quinoline

Cat. No. B4708675
M. Wt: 416.5 g/mol
InChI Key: QXTHXVDDGOIMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(4-propylphenyl)quinoline, also known as DPQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(4-propylphenyl)quinoline exerts its biological effects by binding to DNA and inhibiting the activity of various enzymes, such as topoisomerases and helicases, that are involved in DNA replication and repair. This compound has also been shown to inhibit the activity of various proteins, such as heat shock proteins and proteasomes, that are involved in protein folding and degradation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as inducing apoptosis (programmed cell death) in cancer cells, inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, and inhibiting the growth of various pathogens. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(4-propylphenyl)quinoline has several advantages for lab experiments, such as its ability to inhibit the activity of various enzymes and proteins that are involved in DNA replication, repair, and protein folding and degradation. However, this compound also has some limitations, such as its potential toxicity and its ability to bind to DNA non-specifically, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(4-propylphenyl)quinoline, such as studying its potential use in combination with other drugs for the treatment of cancer and infectious diseases, investigating its potential use in the treatment of neurodegenerative diseases, and exploring its potential use as a tool for studying DNA replication and repair. Furthermore, further studies are needed to determine the optimal dosage and toxicity of this compound, as well as its potential side effects.

Scientific Research Applications

4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(4-propylphenyl)quinoline has been extensively studied for its potential applications in various fields, such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins. Furthermore, this compound has been studied for its potential use in the treatment of infectious diseases, such as malaria and tuberculosis, due to its ability to inhibit the growth of the causative pathogens.

properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[2-(4-propylphenyl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3/c1-2-5-19-8-10-20(11-9-19)24-18-22(21-6-3-4-7-23(21)27-24)25(29)28-14-12-26(13-15-28)30-16-17-31-26/h3-4,6-11,18H,2,5,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTHXVDDGOIMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(4-propylphenyl)quinoline
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4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(4-propylphenyl)quinoline
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4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(4-propylphenyl)quinoline
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4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(4-propylphenyl)quinoline
Reactant of Route 6
4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(4-propylphenyl)quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.